Fmoc-
Overview
Description
Fmoc- is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trityl group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc- typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final step involves the formation of the hexanoic acid backbone through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound often involves automated peptide synthesizers that can handle the complex sequence of reactions required. These machines ensure high purity and yield by precisely controlling reaction conditions such as temperature, pH, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Fmoc- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups.
Reduction: Often used to remove protecting groups.
Substitution: Common in peptide synthesis to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could result in the removal of the Fmoc group .
Scientific Research Applications
Fmoc- is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: For the study of protein interactions and functions.
Medicine: In the development of peptide-based drugs.
Industry: Used in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action for Fmoc- involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the trityl group protects the secondary amine. These protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tritylthio)hexanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
Uniqueness
What sets Fmoc- apart is its dual protecting groups, which offer greater stability and selectivity in peptide synthesis compared to similar compounds .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O5/c43-37(42-40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30)25-24-31(26-38(44)45)41-39(46)47-27-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36/h1-23,31,36H,24-27H2,(H,41,46)(H,42,43)(H,44,45)/t31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEDBQXENWAMAS-HKBQPEDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375811 | |
Record name | Fmoc-beta-Homogln(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401915-55-7 | |
Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-oxo-6-[(triphenylmethyl)amino]hexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401915-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-beta-Homogln(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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